molecular formula C7H7N3O B3219153 3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol CAS No. 1190316-00-7

3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol

Cat. No.: B3219153
CAS No.: 1190316-00-7
M. Wt: 149.15 g/mol
InChI Key: XFXOFVSXJFLNQP-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrrolo[3,2-c]pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby modulating cellular functions and potentially exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol is unique due to its specific ring fusion and the presence of both an amino group and a hydroxyl group. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and synthesis .

Properties

IUPAC Name

3-amino-1,5-dihydropyrrolo[3,2-c]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,9H,8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXOFVSXJFLNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC1=O)C(=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226323
Record name 3-Amino-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-00-7
Record name 3-Amino-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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